molecular formula C7H12O B092533 2-Heptyn-1-ol CAS No. 1002-36-4

2-Heptyn-1-ol

Cat. No. B092533
CAS RN: 1002-36-4
M. Wt: 112.17 g/mol
InChI Key: OGDYROFIIXDTQK-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss "2-Heptyn-1-ol" but instead focus on the synthesis, structure, and properties of various peptides and oligopeptides. These studies explore the relationship between molecular structure and conformational preferences, as well as the self-assembling properties of certain peptide analogues. For instance, the first paper discusses the use of a norbornene dicarbonyl unit as a reverse-turn scaffold in peptides, which could potentially influence the design of peptide-based materials .

Synthesis Analysis

The synthesis of peptides and oligopeptides is a central theme in the papers. The first paper describes the synthesis of norborneno bispeptides containing various amino acids and their examination through different spectroscopic methods . The second paper details the preparation of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is derived from cyanoacetate and dibromoethane, and discusses the protection strategies used during synthesis . The third paper outlines the stepwise synthesis of a series of peptides with the structure (L-tyrosyl-L-alanyl-L-glutamyl)n, as well as a polycondensation technique for longer oligomers . Lastly, the fourth paper describes the liquid-phase synthesis of homo- and co-oligopeptides, highlighting the impact of conformation on solubility and reactivity .

Molecular Structure Analysis

The molecular structure and conformation of peptides are analyzed through various techniques in these studies. The first paper uses 1H NMR, FT-IR, CD, and X-ray crystallography to determine the conformational preferences of synthesized bispeptides . The second paper compares the crystal structures of oligopeptides and models a possible structure for a poly[1-(aminomethyl)cyclopropane-carboxylic acid], suggesting a unique secondary structure . The third paper measures the circular dichroism spectra of oligopeptides to infer their conformational states .

Chemical Reactions Analysis

While the papers do not explicitly discuss chemical reactions involving "2-Heptyn-1-ol," they do provide insights into the chemical reactions used to synthesize peptides. The papers describe the use of fragment-coupling methods, stepwise synthesis, and polycondensation techniques to build up peptide chains . The fourth paper also discusses the use of bifunctional polyethylene glycol (PEG) to enhance the solubility of oligopeptides, which is crucial for their conformational analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized peptides are closely tied to their conformation. The first paper finds that the norborneno bispeptides exhibit β-turn type structures without significant intramolecular hydrogen bonding . The second paper's findings suggest that the cyclopropane units in the oligopeptides contribute to the formation of a secondary structure with a high degree of intramolecular hydrogen bonding . The third paper's circular dichroism analysis indicates that the oligopeptides' conformational states range from random coils to helical structures depending on the degree of polymerization . The fourth paper correlates the conformation of oligopeptides with their solubility and reactivity, noting that the presence of a proline or glycine can significantly increase solubility .

Scientific Research Applications

  • Chemoselective Synthesis of Functionalized Alkadiynes : 2-Heptyn-1-ol is used in the synthesis of 1,4-alkadiynes, a process that involves condensation with propargylic tosylates or chlorides. This method is valuable due to its tolerance of sensitive functional groups in the reacting components (Lapitskaya, Vasiljeva, & Pivnitsky, 1993).

  • Enzymatic Resolution of Alkynols : Enantioselective hydrolysis of phenyl carbonates of alkynols, including 1-heptyn-3-ol, has been achieved through lipase catalysis. This process is significant for producing optically pure compounds, a critical aspect in pharmaceutical and fine chemical synthesis (Kawashima & Hasegawa, 1992).

  • Microwave Assisted Enzymatic Kinetic Resolution : 2-Heptyn-1-ol-related compounds, such as 1-phenyl-2-propyn-1-ol, have been resolved enzymatically under microwave irradiation. This technique shows promise in terms of efficiency and green chemistry principles (Devendran & Yadav, 2014).

  • DNA Binding and Minor Groove Recognition : Research involving peptides designed for specific DNA sequence recognition has utilized compounds structurally related to 2-Heptyn-1-ol. These studies provide insights into the development of molecular tools for genetic engineering and therapeutic applications (Mrksich & Dervan, 1994).

  • Corrosion Inhibition : Similar compounds to 2-Heptyn-1-ol, like 2-butyn-1-ol, have been studied for their corrosion inhibition properties on metals in acidic environments. Such research is crucial in material science and engineering (Bilgiç & Şahin, 2001).

Safety And Hazards

2-Heptyn-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

hept-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYROFIIXDTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905254
Record name Hept-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptyn-1-ol

CAS RN

1002-36-4
Record name 2-Heptyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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